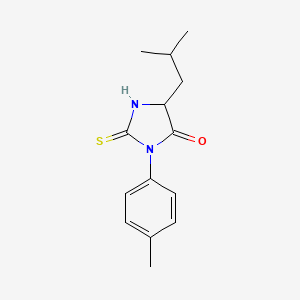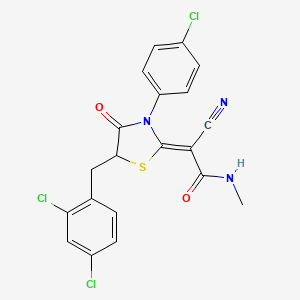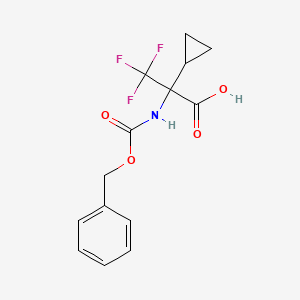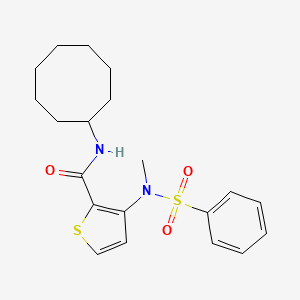
3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a novel organic compound that belongs to the family of pyrazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can involve multiple synthetic routes, typically starting from readily available starting materials. One common method involves the condensation of diethylamine with an appropriate aldehyde, followed by cyclization with a furan-2-yl-substituted hydrazine derivative. The reaction conditions often require a base catalyst, and the reaction is carried out under reflux in a suitable solvent.
Industrial Production Methods
Industrial production may involve optimized synthetic routes to ensure cost-efficiency and high yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The furan ring can be selectively oxidized under mild conditions, using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Reduction of the ketone group is possible with reagents like sodium borohydride (NaBH4), leading to the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitutions can occur at the aromatic ring or the diethylamino group.
Common Reagents and Conditions
Oxidation: : mCPBA, H2O2
Reduction: : NaBH4, LiAlH4
Substitution: : Halogenation with NBS (N-bromosuccinimide), nucleophilic substitution with alkyl halides.
Major Products Formed
Oxidation: Furan ring oxidation products.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one finds applications in various domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential as a biological probe due to its unique structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of specialized materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves its interaction with molecular targets like enzymes or receptors. For example, in biological systems, it might interact with specific proteins, altering their activity and leading to therapeutic effects. The diethylamino group can enhance membrane permeability, facilitating its action within cells.
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one stands out due to its unique substitution pattern and combination of functional groups. It shares similarities with compounds like:
1-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-2-one
3-(methylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
Its diethylamino group and specific structural arrangement offer unique chemical reactivity and biological activity, setting it apart from its analogs.
This concludes our exploration. This compound is like a hidden gem waiting to be discovered for its potential in various fields!
Propiedades
IUPAC Name |
3-(diethylamino)-1-[5-(furan-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(17-10-8-16(3)9-11-17)15-18(22-24)20-7-6-14-26-20/h6-11,14,19H,4-5,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHWDWTODHBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2587675.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)



![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![ethyl 4-oxo-5-pentanamido-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)
![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)


![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)
methanone](/img/structure/B2587696.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)
